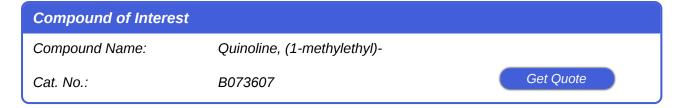


Physicochemical Properties of Isopropylquinoline: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of isopropylquinoline. Isopropylquinoline, a substituted derivative of quinoline, is a significant scaffold in medicinal chemistry and a component in various industrial applications, notably in the fragrance industry. Understanding its physicochemical characteristics is paramount for its application in drug design, formulation development, and for predicting its environmental fate and toxicological profile. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and provides visualizations of synthetic and analytical workflows.

Core Physicochemical Data

The physicochemical properties of isopropylquinoline can vary depending on the position of the isopropyl group on the quinoline ring. The most common isomers are 6-isopropylquinoline, 4-isopropylquinoline, and 8-isopropylquinoline. The following tables summarize the available quantitative data for these isomers.

Table 1: General and Physical Properties of Isopropylquinoline Isomers



Property	6- Isopropylquinoline	4- Isopropylquinoline	8- Isopropylquinoline
Molecular Formula	C12H13N[1]	C12H13N	C12H13N[2]
Molecular Weight	171.24 g/mol [3]	171.24 g/mol	171.24 g/mol [2]
Appearance	Colorless to yellow liquid[3][4]	Pale yellow to yellow clear liquid (est.)[5]	Colorless to pale yellow clear liquid (est.)[6]
Odor	Earthy, woody, root-	-	-
Boiling Point	280.71 °C (EPI 4.0) [4]; 100.00 °C @ 0.50 mm Hg[7]	277.00 to 279.00 °C @ 760.00 mm Hg[5]	271.52 °C @ 760.00 mm Hg (est.)[6]; 133- 134 °C[8]
Specific Gravity	1.019 - 1.025 @ 25 °C[4]	-	1.026±0.06 g/cm ³ (Predicted)[8]
Refractive Index	1.586 - 1.593 @ 20 °C[4]	-	-
Vapor Pressure	0.011 mmHg @ 25 °C (est.)	0.007 mmHg @ 25 °C (est.)[5]	0.011 mmHg @ 25 °C (est.)[6]
Flash Point	91.11 °C (196.00 °F) TCC[7]	114.44 °C (238.00 °F) TCC[5]	109.90 °C (230.00 °F) (est.)[6]

Table 2: Solubility and Partitioning Behavior of Isopropylquinoline Isomers



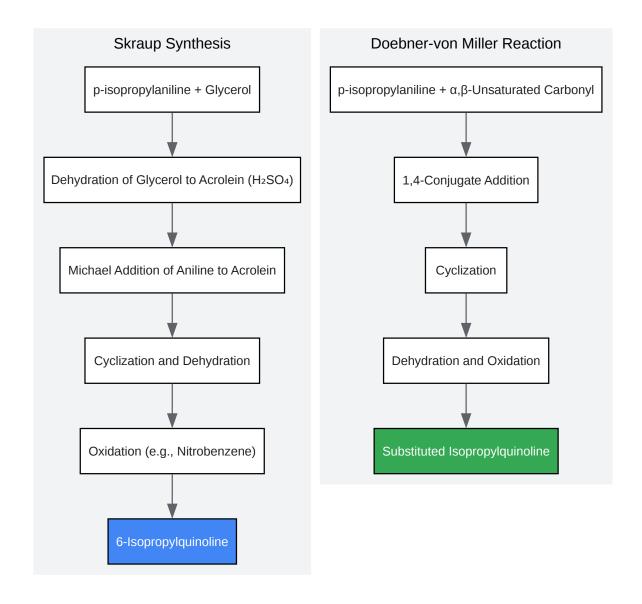
Property	6- Isopropylquinoline	4- Isopropylquinoline	8- Isopropylquinoline
Solubility in Water	Insoluble; 287 mg/L @ 20 °C (exp.)[4]	51.26 mg/L @ 25 °C (est.)[5]	51.26 mg/L @ 25 °C (est.)[6]
Solubility in Organic Solvents	Soluble in alcohol[4]	Soluble in alcohol[5]	Soluble in alcohol[6]
logP (o/w)	3.537 (est.); 3.3 (Computed by XLogP3)[3]	3.330 (est.)[5]	3.650 (est.)[6]; 3.4 (Computed by XLogP3)[2]
рКа	5.16±0.10 (Predicted) [1]	-	4.92±0.17 (Predicted) [8]

Synthesis of Isopropylquinoline

The synthesis of quinoline and its derivatives is a cornerstone of heterocyclic chemistry. Two classical methods, the Skraup synthesis and the Doebner-von Miller reaction, are particularly relevant for the preparation of substituted quinolines like isopropylquinoline.

Logical Workflow for Isopropylquinoline Synthesis





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Caption: Synthetic routes to isopropylquinoline.

Experimental Protocols for Physicochemical Property Determination

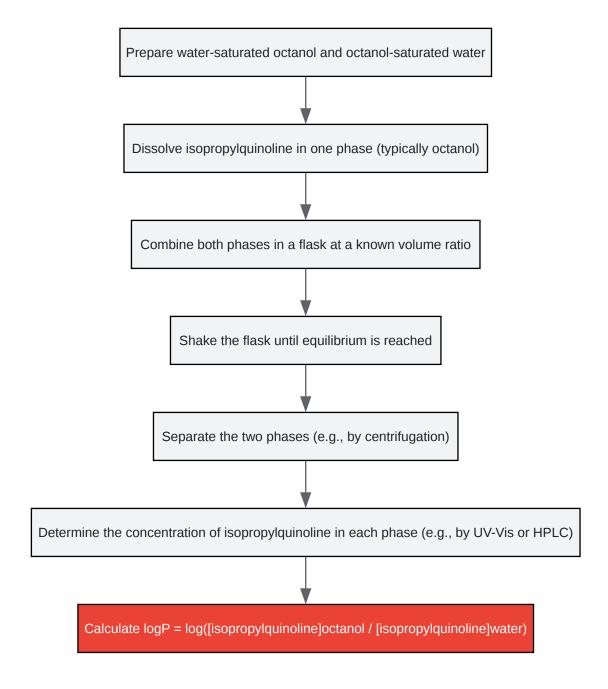
The accurate determination of physicochemical properties is crucial for the reliable application of isopropylquinoline in research and development. The following sections outline standard experimental protocols that can be adapted for this purpose.



Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a widely accepted standard for its determination.

Experimental Workflow: Shake-Flask Method for logP Determination



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Caption: Workflow for logP determination.

Determination of Solubility

The solubility of a compound in various solvents is a fundamental property. A general protocol for determining the solubility of an organic compound is as follows.

Experimental Protocol: Solubility Determination

- Solvent Selection: A range of solvents of varying polarity should be chosen, including water, buffered aqueous solutions at different pH values, and common organic solvents (e.g., ethanol, DMSO, dichloromethane).
- Sample Preparation: A known amount of isopropylquinoline is added to a fixed volume of the chosen solvent in a vial.
- Equilibration: The vials are agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
- Phase Separation: If undissolved solid remains, it is separated from the solution by centrifugation or filtration.
- Quantification: The concentration of isopropylquinoline in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Reporting: Solubility is reported in units of mass per unit volume (e.g., mg/mL or g/L) at the specified temperature.

Determination of pKa

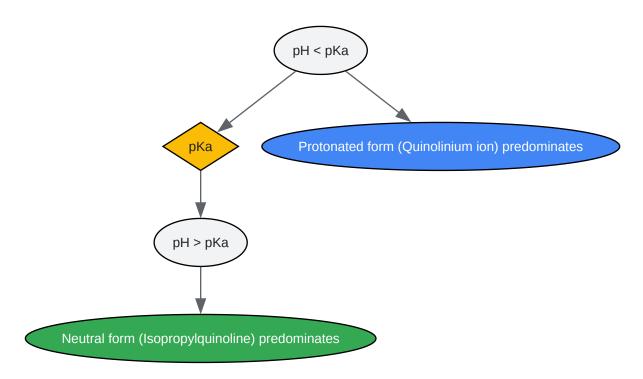
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like isopropylquinoline, the pKa of its conjugate acid is determined. Potentiometric titration is a common and accurate method for pKa determination.

Experimental Protocol: Potentiometric Titration for pKa Determination



- Sample Preparation: A solution of isopropylquinoline of known concentration is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.[9] The ionic strength of the solution is kept constant using an electrolyte such as KCI.[10]
- Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the isopropylquinoline solution.
- Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

Logical Relationship: pKa and Species Distribution



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Caption: pH-dependent speciation of isopropylquinoline.



Biological Activity

While quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties, specific data on the biological activities and signaling pathways of isopropylquinoline are limited in the public domain.[11][12] Its primary documented application is in the fragrance industry.[13] Some isoquinoline alkaloids have been reported to interfere with signaling pathways such as NF-kB and MAPK/ERK, but this has not been specifically demonstrated for isopropylquinoline.[14] Further research is required to elucidate the potential pharmacological effects of isopropylquinoline.

Conclusion

This technical guide has summarized the key physicochemical properties of isopropylquinoline, providing a foundation for its application in scientific research and development. The provided experimental protocols offer a starting point for the accurate determination of these properties. While data on the biological activities of isopropylquinoline are currently scarce, its structural similarity to other pharmacologically active quinolines suggests that it may be a valuable scaffold for future drug discovery efforts.

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